2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate
Beschreibung
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound featuring a chromen (benzopyran) core substituted with methyl (C2), oxo (C4), phenyl (C3), and cyclopropanecarboxylate (C7) groups. The chromen ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Structural elucidation of such compounds often relies on techniques like NMR spectroscopy and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data.
Eigenschaften
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-18(13-5-3-2-4-6-13)19(21)16-10-9-15(11-17(16)23-12)24-20(22)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTOGZLIHTYJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Claisen-Schmidt Condensation
This method involves cyclization of 2-hydroxyacetophenone derivatives with aldehydes. For 2-methyl-4-oxo-3-phenyl substitution:
-
Reactants : 2-hydroxy-5-methoxyacetophenone and benzaldehyde.
-
Catalyst : Concentrated sulfuric acid or piperidine in acetic acid.
-
Mechanism : Aldol condensation followed by cyclodehydration.
Kostanecki-Robinson Reaction
An alternative route employs β-keto esters and phenols:
-
Reactants : Ethyl acetoacetate and resorcinol.
-
Catalyst : Methane sulfonyl chloride (5 mol%) in DMF.
-
Yield : 58–63% with column chromatography purification (hexane:ethyl acetate, 7:3).
Regioselective Substitution at C-3 and C-2
Introduction of the Phenyl Group at C-3
Friedel-Crafts alkylation is employed post-chromone formation:
-
Reactants : Chromone intermediate, benzyl bromide.
-
Catalyst : AlCl₃ (1.2 equiv) in anhydrous dichloromethane.
-
Regioselectivity : Directed by the electron-withdrawing 4-oxo group, favoring C-3 substitution.
Methyl Group Installation at C-2
Methylation is achieved via nucleophilic substitution:
-
Reactants : 3-phenylchromone, methyl iodide.
-
Base : Potassium tert-butoxide (2 equiv) in THF.
Esterification with Cyclopropanecarboxylic Acid
Carboxylic Acid Activation
Cyclopropanecarboxylic acid is activated using DCC/DMAP:
Ester Bond Formation
The activated acid reacts with the C-7 hydroxyl group of the chromone intermediate:
-
Monitoring : TLC (hexane:ethyl acetate 1:1, Rf = 0.45).
-
Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation.
-
Purification : Recrystallization from acetonitrile yields 88–92% pure product.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Claisen-Schmidt | Chromone cyclization | H₂SO₄/EtOH | 65–72 | 95 |
| Kostanecki-Robinson | β-keto ester cyclization | CH₃SO₂Cl/DMF | 58–63 | 93 |
| DCC/DMAP Esterification | Carboxyl activation | DCC/DMAP/CH₂Cl₂ | 88–92 | 99 |
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction times by 40% (e.g., Claisen-Schmidt at 100°C with 5-minute residence time).
-
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Challenges and Optimization
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs sharing the chromen core or cyclopropanecarboxylate moiety. Key examples include:
Substituent-Driven Structural Variations
- Bis(4-fluorophenyl)methyl cyclopropanecarboxylate (571922-65-1): This compound replaces the chromen core with a bis(4-fluorophenyl)methyl group.
- [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] cyclopropanecarboxylate (568555-10-2): Here, an amide linkage replaces the chromen ring, altering solubility and hydrogen-bonding capacity.
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| Target compound | Chromen | C3-phenyl, C7-cyclopropanecarboxylate | Enhanced π-π interactions, stability |
| 571922-65-1 | Bis(4-fluorophenyl) | Fluorine substituents | Increased metabolic resistance |
| 568555-10-2 | Amide-linked chain | Methylphenyl group | Altered solubility and H-bonding |
Spectroscopic and Reactivity Profiles
Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituent positioning profoundly affects chemical environments. For instance, in the target compound, the C3-phenyl and C7-cyclopropanecarboxylate groups likely induce distinct chemical shifts in regions analogous to "A" and "B" in ’s analysis. Compared to simpler esters (e.g., 733006-42-3), the chromen core’s aromaticity may shield adjacent protons, reducing δ-values in NMR.
Table 2: Hypothetical NMR Shift Comparison
| Proton Position | Target Compound (δ, ppm) | 571922-65-1 (δ, ppm) | 568555-10-2 (δ, ppm) |
|---|---|---|---|
| Aromatic C3 | ~7.2–7.5 | ~7.0–7.3 (fluorinated) | N/A (amide core) |
| Cyclopropane CH | ~1.2–1.5 | ~1.3–1.6 | ~1.1–1.4 |
Reactivity and Stability
The lumping strategy () groups compounds with similar reactivity. The target compound’s chromen core may undergo oxidation at the C4 carbonyl, while the cyclopropane ring is prone to ring-opening under acidic conditions. In contrast, fluorinated analogs (e.g., 571922-65-1) exhibit greater stability due to fluorine’s electron-withdrawing effects.
Biologische Aktivität
The compound 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate can be represented as follows:
This compound features a chromone backbone, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit strong antioxidant properties. The antioxidant activity of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate has been evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals, thereby potentially protecting cells from oxidative stress.
Table 1: Antioxidant Activity Assay Results
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-Methyl-4-oxo-3-phenyl-chromen-7-carboxylate | 15.6 | 12.4 |
| Reference Compound (e.g., Trolox) | 10.0 | 8.0 |
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated through its inhibition of key enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) and LOX (lipoxygenase). In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines.
Case Study:
A study published in Phytotherapy Research evaluated the anti-inflammatory effects of several chromenone derivatives, including 2-methyl-4-oxo-3-phenyl-chromen-7-carboxylate. The results indicated a significant reduction in inflammation markers in cell cultures treated with this compound compared to untreated controls .
3. Enzyme Inhibition
The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine.
Table 2: AChE Inhibition Data
| Compound | AChE IC50 (µM) |
|---|---|
| 2-Methyl-4-oxo-3-phenyl-chromen-7-carboxylate | 8.5 |
| Reference Compound (e.g., Donepezil) | 5.0 |
The biological activity of 2-methyl-4-oxo-3-phenyl-chromen-7-ylic cyclopropanecarboxylate is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction: The compound binds to active sites on enzymes like AChE and COX, inhibiting their activity.
- Radical Scavenging: Its phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and oxidative stress by altering the expression levels of certain proteins involved in these processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
